N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses
Scientific Research Applications
Synthesis and Reactivity
Synthesis and Diuretic Activity : A study by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, closely related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, demonstrated promising diuretic activity in vivo for certain compounds in this series, underscoring the potential pharmaceutical applications of such compounds (Yar & Ansari, 2009).
Complexation and Structural Character : Research by Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, highlighting the importance of such compounds in the study of metal-ligand interactions (Kobayashi et al., 2019).
Pharmacological Potential
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial properties. This research indicates the potential of this compound derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Agents : Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the potential use of such compounds in treating psychiatric disorders (Norman et al., 1996).
Molecular Docking and Synthesis
Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking analysis with cyclooxygenase enzyme for new pyridine-4-yl derivatives, showing the relevance of such compounds in understanding enzyme interactions (Sribalan et al., 2016).
Synthesis and Biological Activity : Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound related to this compound, which was characterized and evaluated for antibacterial, antifungal, and anticancer activities, indicating the compound's diverse biological potential (Senthilkumar, Umarani, & Satheesh, 2021).
Zinc, Magnesium, and Calcium Complexation
- Complexation by Diphosphonic Acids : A study by Matczak-Jon et al. (2010) on the complexation of zinc(II), magnesium(II), and calcium(II) by pyridin-2-yl derivatives, related to the compound , provided insights into metal-ion binding properties (Matczak-Jon et al., 2010).
Properties
CAS No. |
1017108-87-0 |
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Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
InChI Key |
WYOAQOULVFOBAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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